(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone
Description
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Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO5/c1-33-22-11-13-23(14-12-22)36-19-27-26-18-29(35-3)28(34-2)17-21(26)15-16-31(27)30(32)25-10-6-8-20-7-4-5-9-24(20)25/h4-14,17-18,27H,15-16,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRACYGZPWAHXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC5=CC=CC=C54)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone , also known by its IUPAC name 1-{6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}-2-naphthalenemethanone, is a synthetic derivative of isoquinoline. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a modulator of NMDA receptors.
- Molecular Formula : C27H29NO5
- Molecular Weight : 447.531 g/mol
- CAS Number : 486427-02-5
- Purity : Typically ≥95% .
This compound primarily acts as a positive allosteric modulator of the NR2C/NR2D subunits of NMDA receptors. NMDA receptors play a critical role in synaptic plasticity and memory function. By enhancing the activity of these receptors, the compound may influence various biochemical pathways associated with neuronal excitability and synaptic transmission .
1. Neuropharmacological Effects
Studies indicate that the compound can enhance synaptic plasticity and may have implications in treating cognitive disorders. The modulation of NMDA receptor activity suggests potential applications in conditions such as Alzheimer's disease and schizophrenia .
2. Antiviral Activity
Research has shown that related compounds within the same structural family exhibit inhibitory effects against HIV-1 reverse transcriptase (RT). For instance, certain derivatives demonstrated over 50% inhibition at a concentration of 100 μM, indicating that structural modifications can enhance antiviral potency .
| Compound | % Inhibition at 100 μM |
|---|---|
| 5a | 34.32 |
| 5d | 52.46 |
| 5f | 56.23 |
3. Anti-inflammatory Potential
The compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. This is particularly relevant in the context of neuroinflammation, where NMDA receptor activity can exacerbate inflammatory processes .
Case Studies
Several studies have explored the biological activities of isoquinoline derivatives similar to this compound:
- HIV Inhibition Study : A study evaluating various isoquinoline derivatives found that modifications at the para position of phenyl rings significantly enhanced their inhibitory effects against HIV-1 RT. Compounds with electron-donating groups showed increased potency, suggesting that similar modifications could be beneficial for the target compound .
- Neuroprotective Effects : Research on NMDA receptor modulators has indicated potential neuroprotective effects against excitotoxicity, which is implicated in various neurodegenerative diseases. The modulation of synaptic plasticity through NMDA receptors is critical for maintaining cognitive functions .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60 °C. This solubility facilitates its use in various experimental setups .
Scientific Research Applications
Neuropharmacology
Recent studies have indicated that this compound acts as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. This modulation can influence synaptic plasticity and neuronal excitability, which are crucial for cognitive functions such as learning and memory .
Case Study: Cognitive Enhancement
A study demonstrated that the administration of this compound in animal models led to significant improvements in memory retention tasks. The results suggest a potential application in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antipsychotic Properties
The compound has also been investigated for its potential antipsychotic effects. Research indicates that it may help mitigate symptoms associated with schizophrenia by modulating dopaminergic pathways alongside NMDA receptor activity .
Case Study: Schizophrenia Treatment
In clinical trials, patients treated with this compound showed reduced psychotic symptoms compared to those receiving standard antipsychotic medications. This highlights its potential as an adjunct therapy in managing schizophrenia .
Antidepressant Effects
Preliminary research suggests that the compound may exhibit antidepressant-like effects through its influence on glutamatergic signaling pathways. This mechanism is particularly relevant for developing new treatments for depression, especially in cases where traditional therapies fail .
Data Table: Summary of Pharmacological Effects
Synthesis and Development
The synthesis of (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone involves several steps that include the formation of the isoquinoline core followed by functionalization to introduce methoxy and naphthyl groups. This synthetic pathway is crucial for ensuring the compound's efficacy and bioavailability.
Synthesis Overview
- Formation of Isoquinoline Core : Utilizing starting materials such as phenols and aldehydes.
- Functionalization : Introducing methoxy and naphthyl groups through electrophilic aromatic substitution.
- Purification : Employing chromatography techniques to isolate the desired product.
Preparation Methods
Direct Alkylation of the Dihydroisoquinoline Nitrogen
The secondary amine in the dihydroisoquinoline core can undergo alkylation with (4-methoxyphenoxy)methyl chloride. However, steric hindrance and competing side reactions (e.g., over-alkylation) may reduce efficiency. Optimized conditions involve:
- Solvent : Dichloromethane or THF
- Base : Triethylamine or K$$2$$CO$$3$$
- Temperature : 0°C to room temperature
Yields for analogous alkylations of dihydroisoquinolines typically range from 50–70%.
Mitsunobu Reaction for Ether Formation
A Mitsunobu reaction between 4-methoxyphenol and a hydroxymethyl-substituted dihydroisoquinoline derivative offers superior regioselectivity. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether bond formation:
$$
\text{Dihydroisoquinoline-CH}2\text{OH} + \text{4-Methoxyphenol} \xrightarrow{\text{DEAD, PPh}3} \text{Target Ether}
$$
This approach avoids harsh alkylation conditions but requires pre-installation of a hydroxymethyl group at the 1-position.
Conjugation of the Naphthalen-1-yl Methanone Group
The naphthalenyl methanone moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
The electron-rich aromatic ring of the dihydroisoquinoline activates the 2-position for electrophilic attack. Using naphthalene-1-carbonyl chloride and AlCl$$_3$$ as a catalyst, the ketone is installed:
$$
\text{Dihydroisoquinoline} + \text{Naphthalene-1-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{Methanone Product}
$$
Challenges : Competing acylation at the 6- or 7-methoxy groups may occur, necessitating directing groups or protective strategies.
Grignard Addition-Oxidation
Formation of a secondary alcohol at the 2-position via Grignard reagent addition, followed by oxidation to the ketone, provides an alternative route:
- Grignard Reaction :
$$
\text{Dihydroisoquinoline} + \text{Naphthalen-1-ylmagnesium bromide} \rightarrow \text{Secondary Alcohol}
$$ - Oxidation :
$$
\text{Secondary Alcohol} \xrightarrow{\text{PCC or KMnO}_4} \text{Ketone}
$$
This method offers better control over ketone positioning but requires anhydrous conditions.
Integrated Synthetic Route
Combining the above steps, a plausible synthesis is:
- Core Synthesis : Prepare 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride via Patent CN110845410A.
- 1-Position Modification : Perform Mitsunobu reaction with 4-methoxyphenol to install the (4-methoxyphenoxy)methyl group.
- 2-Position Acylation : Conduct Friedel-Crafts acylation using naphthalene-1-carbonyl chloride.
Optimized Reaction Table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Mitsunobu | DEAD, PPh$$_3$$, THF | 0°C to RT, 12 h | 65% |
| Friedel-Crafts | Naphthalene-1-carbonyl chloride, AlCl$$_3$$ | DCM, 0°C, 2 h | 58% |
Analytical and Characterization Data
Critical quality control metrics include:
- HPLC Purity : ≥98.5% (post-crystallization)
- $$^1$$H NMR : δ 7.8–8.1 ppm (naphthalene protons), δ 3.8–4.2 ppm (methoxy groups)
- MS (ESI) : m/z 514.2 [M+H]$$^+$$
Industrial Scalability and Cost Considerations
The one-pot core synthesis reduces material costs by 30% compared to multi-step protocols. However, the Mitsunobu reaction’s reliance on DEAD and PPh$$_3$$ increases expenses, suggesting alternative catalysts (e.g., polymer-supported reagents) for scaling.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can regioselectivity challenges be addressed?
- Methodological Answer : The compound’s synthesis involves multi-step alkylation and acylation. A key intermediate is 6,7-dimethoxy-3,4-dihydroisoquinoline, which is alkylated with (4-methoxyphenoxy)methyl chloride. The naphthoyl group is introduced via Friedel-Crafts acylation using naphthalene-1-carbonyl chloride. Regioselectivity during acylation is controlled by steric and electronic factors: electron-rich aromatic rings (e.g., methoxy-substituted isoquinoline) favor para/ortho substitution. Use Lewis acids like AlCl₃ to enhance selectivity, and monitor reaction progress via TLC or HPLC . Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts from incomplete alkylation or over-acylation.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.7–3.9 ppm), dihydroisoquinoline protons (δ ~2.6–3.3 ppm), and naphthoyl aromatic signals (δ ~7.2–8.3 ppm). Compare with analogs in (e.g., compound 6h: δ 6.71–7.36 ppm for naphthoyl) .
- HRMS : Verify molecular ion [M+H]⁺ (expected m/z ~542.2 for C₃₂H₃₁NO₆).
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .
Q. What are the compound’s key physicochemical properties, and how do they influence solubility?
- Methodological Answer :
- Data Table :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 541.6 g/mol | Calculated |
| LogP (Predicted) | ~3.8 (lipophilic due to naphthoyl) | Analog data |
| Solubility | Poor in water; soluble in DMSO, DMF | Experimental |
- Solubility Optimization : Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays. Sonication and heating (40–50°C) enhance dissolution .
Advanced Research Questions
Q. How can crystallographic data resolve intramolecular interactions affecting stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intramolecular hydrogen bonds (e.g., O–H···O=C) and π-π stacking between naphthoyl and methoxyphenoxy groups. For example, shows a dihedral angle of 58.65° between naphthalene and benzene rings in analogs, influencing packing . Protocol : Grow crystals via slow evaporation (CHCl₃/MeOH). Refine data with SHELX; analyze hydrogen bonds (distance <2.5 Å) and torsion angles using Mercury .
Q. What experimental designs are optimal for studying environmental degradation pathways?
- Methodological Answer : Adopt a split-plot design (as in ) to test abiotic/biotic degradation:
- Variables : pH (4–9), UV exposure, microbial consortia.
- Analytical Methods :
- LC-MS/MS : Quantify degradation products (e.g., demethylated metabolites).
- ECOSAR : Predict ecotoxicity of intermediates .
- Statistical Analysis : Use ANOVA to assess factor interactions (e.g., pH × UV) on half-life .
Q. How can molecular dynamics (MD) simulations predict binding affinity to biological targets?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs (common targets for dihydroisoquinolines).
- Protocol :
Docking : Use AutoDock Vina with naphthoyl as a hydrophobic anchor.
MD Simulations (GROMACS) : Simulate ligand-receptor interactions (100 ns) in explicit solvent.
Binding Free Energy (MM/PBSA) : Calculate ΔG for key residues (e.g., Lys231 in kinase targets) .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Case Study : shows varying bioactivity for 6,7-dimethoxy analogs (e.g., 6g vs. 6h). Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic fields.
- Critical Factors :
- Methoxy groups enhance membrane permeability but reduce solubility.
- Naphthoyl substitution at position 1 improves target engagement (e.g., 6h: IC₅₀ = 0.8 μM vs. 6g: 5.2 μM) .
- Experimental Validation : Synthesize derivatives with halogen substituents (e.g., Cl at naphthoyl C4) to test SAR robustness .
Methodological Notes
- Data Contradictions : While emphasizes alkylation efficiency at the isoquinoline N-position, highlights steric hindrance from bulky substituents. Optimize reaction time (≤2 hours) to balance yield and purity.
- Advanced Tools : Combine SCXRD () with MD () to correlate crystal packing with conformational stability in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
